molecular formula C24H25N3O5 B13096616 (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13096616
M. Wt: 435.5 g/mol
InChI Key: IIJCNBZONTZZSG-WZONZLPQSA-N
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Description

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a dimethylamino group, and a tetrahydro-1H-pyrido[3,4-b]indole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the dimethylamino group, and the construction of the tetrahydro-1H-pyrido[3,4-b]indole core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[d][1,3]dioxole, dimethylaminoacetyl, and tetrahydro-1H-pyrido[3,4-b]indole. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate apart is its unique combination of functional groups and stereochemistry

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(dimethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C24H25N3O5/c1-26(2)12-21(28)27-18(24(29)30-3)11-16-15-6-4-5-7-17(15)25-22(16)23(27)14-8-9-19-20(10-14)32-13-31-19/h4-10,18,23,25H,11-13H2,1-3H3/t18-,23-/m1/s1

InChI Key

IIJCNBZONTZZSG-WZONZLPQSA-N

Isomeric SMILES

CN(C)CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC

Canonical SMILES

CN(C)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC

Origin of Product

United States

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